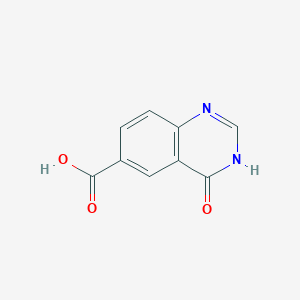

Ácido 3,4-dihidro-4-oxoquinazolina-6-carboxílico

Descripción general

Descripción

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Medicamentos

Ácido 3,4-dihidro-4-oxoquinazolina-6-carboxílico: es un intermedio clave en la síntesis de diversos derivados de quinazolina con actividad farmacológica. Estos derivados son conocidos por su amplia gama de actividades biológicas y se utilizan en el desarrollo de fármacos dirigidos a diversas afecciones de salud, incluido el cáncer, la hipertensión y las infecciones microbianas .

Investigación Anticancerígena

Los derivados de quinazolina han demostrado ser prometedores en la investigación anticancerígena debido a su capacidad para inhibir las enzimas tirosina cinasa, que son cruciales para el crecimiento de las células cancerosas. El compuesto en cuestión sirve como un andamio para crear nuevas moléculas que pueden ser probadas por su eficacia contra varios tipos de cáncer .

Agentes Antibacterianos y Antifúngicos

La versatilidad estructural del This compound permite la creación de compuestos con potenciales propiedades antibacterianas y antifúngicas. Los investigadores utilizan este compuesto para desarrollar nuevos agentes que pueden combatir cepas resistentes de bacterias y hongos .

Aplicaciones Antiinflamatorias y Analgésicas

Este compuesto también se utiliza para sintetizar derivados con propiedades antiinflamatorias y analgésicas. Tales derivados pueden conducir al desarrollo de nuevos medicamentos que proporcionan alivio del dolor y la inflamación sin los efectos secundarios asociados con los tratamientos actuales .

Trastornos del Sistema Nervioso Central

Los derivados del This compound se exploran por su posible uso en el tratamiento de trastornos del sistema nervioso central. Se investigan por sus actividades sedantes, anticonvulsivas y antiparkinsonianas, lo que podría ofrecer nuevas vías para la terapia .

Estudios de Síntesis Orgánica y Química Medicinal

En el ámbito de la síntesis orgánica, este compuesto es un valioso bloque de construcción para la construcción de arquitecturas moleculares complejas. Se utiliza ampliamente en estudios de química medicinal para comprender la relación entre la estructura molecular y la actividad biológica, lo que ayuda en el diseño racional de nuevos fármacos.

Actividad Biológica

3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticonvulsant, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid is characterized by a fused heterocyclic system that contributes to its biological efficacy. The synthesis typically involves the condensation of anthranilic acid derivatives with various amines under specific conditions, leading to moderate to high yields of the target compound .

Antibacterial Activity

Research indicates that 3,4-dihydro-4-oxoquinazoline derivatives exhibit significant antibacterial activity against a range of pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several derivatives against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of 3,4-Dihydro-4-oxoquinazoline Derivatives

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 5a | 15.63 | Staphylococcus aureus |

| 5c | 1.95 | Staphylococcus aureus |

| 6b | 31.25 | Klebsiella pneumoniae |

| 6c | 31.25 | Salmonella typhimurium |

The compound 5c displayed the most potent antibacterial activity across all tested strains, with MIC values ranging from 1.95 to 7.81 μg/mL . These findings highlight the potential of these compounds as alternatives to conventional antibiotics.

Anticonvulsant Activity

In addition to antibacterial properties, certain derivatives of 3,4-dihydro-4-oxoquinazoline have shown promise as anticonvulsants. A study involving 29 synthesized compounds demonstrated that several exhibited significant anticonvulsant action in animal models.

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Test Used | Activity Observed |

|---|---|---|

| A | Maximal Electroshock (MES) | Significant |

| B | Pentylenetetrazol (PTZ) | Moderate |

| C | Rotorod Test | Low Neurotoxicity |

Nine compounds were identified as having notable anticonvulsant effects, particularly those classified as azaquinazolones . This suggests that structural modifications can enhance therapeutic efficacy while minimizing neurotoxic effects.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds derived from the quinazoline structure have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Clinical Relevance

A notable case study involved the evaluation of a specific derivative in a mouse model of infection, where it demonstrated low clearance rates and high oral bioavailability. This compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .

Additionally, structural modifications based on structure-activity relationship (SAR) studies have led to the identification of variants with improved pharmacokinetic profiles and enhanced biological activity . These insights are crucial for guiding future drug development efforts.

Propiedades

IUPAC Name |

4-oxo-3H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARFZQDQEUGANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955570 | |

| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33986-75-3 | |

| Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.